2-CHLORO-N-(CYCLOPENT-1-EN-1-YL)-N-PROPYLACETAMIDE
Description
2-Chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide (CAS: 941041-85-6) is a chloroacetamide derivative characterized by a cyclopentenyl group and a propyl chain attached to the nitrogen atom of the acetamide backbone. Its InChIKey (MVHSHVMZLIJLCI-UHFFFAOYSA-N) indicates a unique stereoelectronic profile influenced by the unsaturated cyclopentene ring and the chloro substituent at the acetamide’s α-position . This compound is listed by suppliers for research applications, though specific pharmacological or industrial uses remain underexplored in the provided evidence.
Properties
IUPAC Name |
2-chloro-N-(cyclopenten-1-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-2-7-12(10(13)8-11)9-5-3-4-6-9/h5H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHSHVMZLIJLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CCCC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(CYCLOPENT-1-EN-1-YL)-N-PROPYLACETAMIDE typically involves the reaction of cyclopentene with propylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with chloroacetyl chloride to yield this compound.
Cyclopentene: is reacted with in the presence of a suitable catalyst to form the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(CYCLOPENT-1-EN-1-YL)-N-PROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CHLORO-N-(CYCLOPENT-1-EN-1-YL)-N-PROPYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-CHLORO-N-(CYCLOPENT-1-EN-1-YL)-N-PROPYLACETAMIDE exerts its effects involves interactions with specific molecular targets. The chloro group and the cyclopentenyl ring play crucial roles in binding to target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with 2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Acetamide
Structural Features :
Physicochemical Properties :
Comparison with N-(2-Chloroethyl)-N-Propylpropan-1-Amine
Structural Features :
Reactivity and Functionality :
- The amide group in the target compound reduces nucleophilicity compared to the amine analog, which may undergo alkylation or quaternization reactions due to its tertiary amine structure .
- The chloroethyl group in the amine analog is a common precursor for quaternary ammonium compounds, surfactants, or anticholinergic agents, whereas the chloroacetamide moiety in the target compound is more reactive toward nucleophiles (e.g., thiols in enzyme inhibition).
Tabulated Comparison of Key Attributes
Biological Activity
2-Chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C_8H_12ClN_1O
- Molecular Weight : 173.64 g/mol
- CAS Number : 178357-37-4
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many chloroacetamide derivatives have been shown to inhibit specific enzymes, contributing to their anti-inflammatory and anticancer effects.
- Receptor Modulation : These compounds may interact with various receptors, influencing signaling pathways critical for cellular responses.
Pharmacological Activity
The biological activity of this compound has been investigated in various studies:
Anti-inflammatory Effects
A study on related chloroacetamido compounds demonstrated that they can significantly reduce inflammatory markers in microglial cells. The compound CWR-J02, which shares structural similarities, was shown to inhibit glutaredoxin 1 (Grx1), a protein involved in inflammatory responses, with an IC50 value of 37 μM .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Similar compounds have been documented to induce apoptosis in tumor cells through the activation of caspase pathways.
Study 1: Inhibition of Grx1 Activity
In vitro tests demonstrated that this compound inhibits Grx1, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and IL-1β in response to lipopolysaccharide (LPS) stimulation. The inhibition mechanism appears to involve covalent modification of the active site cysteine in Grx1 .
Study 2: Anticancer Activity
A comparative study on chloroacetamides indicated that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms or receptor expression profiles.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting cyclopent-1-en-1-yl-propylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions. Catalytic potassium iodide (KI) may enhance reaction efficiency by facilitating halide displacement . Purification typically involves column chromatography or recrystallization.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with UV detection to assess purity.
- Spectroscopy : H and C NMR confirm the presence of cyclopentenyl, propyl, and chloroacetamide moieties. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .
- Elemental Analysis : Validate empirical formula consistency.
Advanced Research Questions
Q. What strategies can optimize reaction yield while minimizing by-products in the synthesis of this compound?
- Methodological Answer :
- Catalysis : Introduce KI (1–5 mol%) to accelerate chloroacetyl chloride reactivity .
- Solvent Optimization : Use DMF for enhanced nucleophilicity or switch to dichloromethane to reduce side reactions.
- Temperature Control : Maintain temperatures between 0–25°C to suppress decomposition.
- One-Pot Methods : Explore sequential reactions to reduce intermediate isolation steps, as demonstrated in related acetamide syntheses .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes in pesticidal or pharmacological pathways). Validate models with PubChem-derived structural data (e.g., InChI keys) .
- MD Simulations : Assess stability in biological membranes or solvent systems over 100+ ns trajectories.
Q. Which crystallographic techniques are suitable for resolving its molecular structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water mixtures.
- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factors (<5%) and thermal displacement accuracy .
- Twinned Data Handling : Apply SHELXD for challenging cases, particularly with high-resolution datasets.
Methodological Considerations for Biological Studies
Q. What in vitro assays are appropriate for evaluating its potential pesticidal or pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or ALS enzyme inhibition using spectrophotometric methods.
- Cell-Based Models : Use insect cell lines (e.g., Sf9) for pesticidal screening or mammalian cells (e.g., HEK293) for toxicity profiling.
- Bioactivity-Guided Fractionation : Isulate active metabolites via LC-MS coupled with bioassays.
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reaction Replication : Systematically vary solvents, catalysts, and stoichiometry to identify critical parameters.
- Meta-Analysis : Compare datasets from PubChem, ChemIDplus, or peer-reviewed studies to isolate confounding variables (e.g., impurity profiles) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
